Whitepaper: Regioselective Synthesis and Mechanistic Pathways of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Executive SummaryMethyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (CAS No. 2166694-28-4)[1][2] is a highly functionalized heterocyclic building block pivotal in the development of advanced pharmaceuticals and agro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive SummaryMethyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (CAS No. 2166694-28-4)[1][2] is a highly functionalized heterocyclic building block pivotal in the development of advanced pharmaceuticals and agrochemicals. Its trifunctional nature—comprising a carboxylate ester, an aryl chloride, and a highly reactive chloromethyl group—makes it an ideal scaffold for cross-coupling reactions and nucleophilic substitutions. This technical guide provides an authoritative breakdown of its synthetic pathway, detailing the mechanistic logic, optimized protocols, and analytical validation required for its preparation.
Physicochemical Profile and Structural Significance
Before initiating synthesis, establishing the target's physicochemical baseline is essential for downstream isolation and validation. The intermediate, (CAS No. 35475-03-7)[1], serves as the direct precursor to the final target.
Table 1: Physicochemical Properties of Target and Key Precursor
The synthesis of the target compound relies on the precise exploitation of electrophilic aromatic substitution (EAS) rules on the thiophene ring. Thiophene is electron-rich and undergoes EAS preferentially at the α-positions (C2 and C5).
Causality of C5-Chlorination:
Starting with methyl thiophene-2-carboxylate, the C2 position is blocked by the ester group. The ester is an electron-withdrawing group (EWG), which deactivates the ring and directs incoming electrophiles to the meta positions (C4 and C5). However, the intrinsic reactivity of the sulfur heteroatom strongly directs to the remaining α-position (C5). Consequently, initial chlorination selectively occurs at C5[1].
Causality of C4-Chloromethylation:
Once the C5-chloro group is installed, the ring possesses two directing groups:
C2-Ester: Meta-directing (points to C4).
C5-Chloro: Ortho/para-directing (points to C4).
This creates a synergistic directing effect, making the C4 position the exclusive site for the subsequent Blanc chloromethylation.
Initiation: Dissolve 10.0 g of methyl thiophene-2-carboxylate in 100 mL of anhydrous DMF in a 250 mL round-bottom flask under an inert nitrogen atmosphere.
Addition: Add NCS (1.1 eq) in three equal portions over 30 minutes at room temperature. Causality: Portion-wise addition prevents thermal runaway, as the initial radical/electrophilic cascade is highly exothermic.
Propagation: Elevate the reaction temperature to 80°C and stir for 4 hours.
Self-Validation (In-Process Control): Extract a 0.1 mL aliquot, quench with water, and extract with ethyl acetate. Analyze via GC-MS. The protocol is validated when the starting material peak (m/z ~142) is <2% and the product peak (m/z ~176) dominates.
Workup: Cool the mixture to room temperature, pour into 300 mL of ice water, and extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol 2: Synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Objective: Blanc chloromethylation at the C4 position.
Catalyst Activation: Suspend anhydrous ZnCl₂ (2.0 eq) in 50 mL of anhydrous CHCl₃ under a strict nitrogen atmosphere. Causality: ZnCl₂ acts as a mild Lewis acid to generate the highly reactive chloromethyl cation from MOMCl without cleaving the ester linkage.
Substrate Addition: Add the intermediate from Protocol 1 (1.0 eq) to the suspension.
Electrophile Generation: Dropwise add MOMCl (3.0 eq) at 0°C. (Safety Note: MOMCl is a known carcinogen; perform exclusively in a high-flow fume hood).
Reaction: Heat the mixture to 60°C for 12 hours.
Self-Validation (In-Process Control): Monitor via TLC (Hexane:EtOAc 9:1). The appearance of a slower-eluting, UV-active spot confirms the addition of the polar chloromethyl group. Post-workup ¹H NMR must show a characteristic singlet at ~4.5 ppm, confirming the -CH₂Cl protons.
Workup: Quench the reaction carefully by pouring into saturated aqueous NaHCO₃ at 0°C to neutralize the Lewis acid and residual HCl. Extract with dichloromethane (3 x 50 mL), dry over MgSO₄, and concentrate. Purify via flash column chromatography to yield the target compound.
Reaction Optimization Data
The choice of Lewis acid in Protocol 2 is the most critical variable. Stronger Lewis acids (like AlCl₃) lead to substrate decomposition or polymerization, while weaker ones fail to generate the electrophile efficiently.
Table 2: Lewis Acid Screening for C4-Chloromethylation
Lewis Acid
Equivalents
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation
None
-
60
24
<5
Insufficient electrophile generation
AlCl₃
1.2
0 to 25
4
25
Excessive Lewis acidity; polymerization
SnCl₄
1.5
0 to 25
12
68
Moderate yield; competitive side reactions
ZnCl₂
2.0
60
12
85
Optimal balance of reactivity and stability
Conclusion
The synthesis of methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a textbook demonstration of synergistic directing effects in heterocyclic chemistry. By carefully orchestrating the electronic properties of the thiophene ring, researchers can achieve absolute regioselectivity. The self-validating protocols and optimized Lewis acid conditions detailed in this guide ensure reproducibility and high yields for drug development applications.
References
NextSDS Substance Database. "methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate - Chemical Substance Information." NextSDS. Available at:[Link]
National Center for Biotechnology Information. "PubChem Compound Summary for CID 589473, Methyl 5-chlorothiophene-2-carboxylate." PubChem. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound Focus: Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (CAS: 2166694-28-4)
Structural Causality & Reactivity Principles
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a highly versatile, polyfunctional building block utilized in medicinal chemistry and advanced materials synthesis. The molecule possesses three distinct functional domains: a methyl ester, a chloromethyl group, and a thiophene-bound chlorine atom.
The reactivity of this molecule is overwhelmingly dominated by the chloromethyl group at the 4-position. The electron-withdrawing nature of both the 5-chloro and 2-carboxylate groups significantly lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy of the thiophene
π
-system. This electronic deficiency is transmitted to the benzylic-like 4-position, rendering the carbon atom of the chloromethyl group highly electrophilic and exceptionally primed for bimolecular nucleophilic substitution (
SN2
)[1].
Unlike unactivated alkyl halides, the transition state of this
SN2
displacement is stabilized by the adjacent thiophene ring, allowing for rapid functionalization with N-, O-, S-, and C-nucleophiles under relatively mild conditions[2]. Crucially, experimental design must account for chemoselectivity . The methyl ester at the 2-position is susceptible to hydrolysis or nucleophilic acyl substitution if overly harsh basic conditions or elevated temperatures are employed. Therefore, protocols must be carefully tuned to maximize
SN2
displacement at the chloromethyl site while preserving the ester functionality.
Caption: Divergent nucleophilic substitution pathways for the chloromethyl group.
The following table summarizes the optimized reaction parameters required to achieve high-yielding functionalization of the chloromethyl group while preventing the degradation of the methyl ester.
Nucleophile Class
Representative Reagent
Base / Catalyst
Solvent System
Temp (°C)
Typical Yield
Reaction Time
Amines (1° / 2°)
Morpholine, Benzylamine
DIPEA or
K2CO3
Acetonitrile (MeCN)
25–60
85–95%
2–6 h
Phenols
Substituted Phenols
Cs2CO3
DMF
0–25
75–90%
4–8 h
Thiols
Alkyl/Aryl Thiols
K2CO3
Acetone
25
85–98%
1–3 h
Cyanide
Sodium Cyanide (NaCN)
TBAB (Phase Transfer)
H2O
/ Toluene
60–70
70–85%
4–6 h
Experimental Methodologies
The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring) and specific workup procedures are embedded to ensure the integrity of the final product.
Protocol: Chemoselective N-Alkylation (Amination)
Causality: Using a mild, sterically hindered, non-nucleophilic base (DIPEA) in a polar aprotic solvent (MeCN) ensures that the amine selectively attacks the chloromethyl carbon. This prevents unwanted aminolysis of the methyl ester, which frequently occurs when primary amines are heated in the presence of strong bases.
Step-by-Step Procedure:
Preparation: In an oven-dried round-bottom flask flushed with inert gas (
N2
or Ar), dissolve the target amine (1.1 equiv.) in anhydrous Acetonitrile (0.2 M).
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 equiv.) to the solution and stir for 5 minutes at room temperature.
Electrophile Addition: Dissolve Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (1.0 equiv.) in a minimal amount of Acetonitrile and add it dropwise to the reaction mixture over 10 minutes to prevent localized exothermic spikes.
Reaction Monitoring: Heat the mixture to 40°C. Monitor the reaction via Thin-Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The starting material (
Rf≈0.6
) should be consumed within 2-4 hours.
Quench & Workup: Concentrate the mixture under reduced pressure to remove Acetonitrile. Partition the residue between Ethyl Acetate and saturated aqueous
NaHCO3
.
Isolation: Wash the organic layer with brine, dry over anhydrous
Na2SO4
, and concentrate. Purify via silica gel chromatography if trace over-alkylation is detected.
Protocol: O-Alkylation (Etherification) via Williamson-Type Synthesis
Causality: Alkoxides and phenoxides are strong nucleophiles but also strong bases capable of saponifying the methyl ester. Utilizing Cesium Carbonate (
Cs2CO3
) provides a highly reactive "naked" phenoxide anion due to the large ionic radius of Cesium, allowing the etherification to proceed rapidly at room temperature, thereby outcompeting ester hydrolysis.
Step-by-Step Procedure:
Deprotonation: Suspend
Cs2CO3
(1.2 equiv.) and the target phenol/alcohol (1.05 equiv.) in anhydrous DMF (0.15 M). Stir at 0°C for 15 minutes to generate the nucleophile.
Coupling: Add the chloromethyl thiophene derivative (1.0 equiv.) in one portion.
Propagation: Allow the reaction to warm to room temperature. Stir for 4-8 hours.
Validation & Workup: Once TLC indicates complete consumption of the electrophile, quench the reaction by pouring it into ice-cold water (10x volume of DMF) to precipitate the product and solubilize the DMF.
Extraction: Extract the aqueous layer three times with Diethyl Ether. Wash the combined organic layers thoroughly with water (to remove residual DMF) and brine, then dry and concentrate.
Protocol: C-Alkylation (Cyanation) via Phase-Transfer Catalysis (PTC)
Causality: Cyanide salts are strictly water-soluble, whereas the thiophene substrate is highly lipophilic. Using a biphasic system (Water/Toluene) with Tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst shuttles the cyanide ion into the organic phase[2]. This entirely avoids the use of toxic, high-boiling polar aprotic solvents and prevents the ester hydrolysis that would rapidly occur in a homogenous aqueous-organic alkaline mixture.
Caption: Step-by-step experimental workflow for phase-transfer catalyzed cyanation.
Step-by-Step Procedure:
Aqueous Phase Preparation: Dissolve Sodium Cyanide (NaCN) (1.5 equiv.) and TBAB (0.1 equiv.) in distilled water (0.5 M relative to NaCN). Caution: Highly toxic. Perform in a dedicated fume hood.
Organic Phase Addition: Dissolve Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (1.0 equiv.) in Toluene (equal volume to the aqueous phase) and add it to the aqueous mixture.
Biphasic Heating: Vigorously stir the biphasic mixture (to maximize surface area between phases) and heat to 60–70°C for 4 hours[2].
Phase Separation: Cool the mixture to room temperature. Transfer to a separatory funnel and carefully separate the organic phase. Extract the aqueous phase once more with Toluene.
Decontamination & Isolation: Wash the combined organic layers with a 5% Sodium Hypochlorite (bleach) solution to destroy residual cyanide, followed by water and brine. Dry over
Na2SO4
and remove the toluene under reduced pressure to yield the corresponding thiopheneacetonitrile derivative.
Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Authored by: Senior Application Scientist, Chemical Synthesis Division Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of...
Author: BenchChem Technical Support Team. Date: March 2026
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Suzuki-Miyaura cross-coupling reaction using Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate as a key building block. Thiophene derivatives are integral to a vast array of pharmaceuticals and functional materials, making efficient and selective C-C bond formation methodologies critical for innovation.[1][2][3][4] This guide elucidates the chemoselective coupling at the C5-position of the thiophene ring, addressing the differential reactivity of the aryl chloride versus the alkyl chloride. We present detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies to enable the successful synthesis of novel 2,4,5-trisubstituted thiophene scaffolds.
Introduction and Strategic Considerations
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds.[5][6] Its broad functional group tolerance and relatively mild reaction conditions have cemented its role in modern synthetic chemistry.[7] The target substrate, Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate, presents a unique synthetic opportunity. It possesses two distinct electrophilic sites: a C(sp²)-Cl bond at the 5-position of the aromatic thiophene ring and a C(sp³)-Cl bond on the adjacent methyl group.
A fundamental principle of palladium-catalyzed cross-coupling reactions is the relative reactivity of different carbon-halogen bonds in the oxidative addition step, which is often rate-determining.[8] The general order of reactivity is C-I > C-Br > C-OTf > C-Cl.[8] Crucially for this substrate, the oxidative addition of a Pd(0) catalyst to a C(sp²)-Cl bond is significantly more favorable than to a C(sp³)-Cl bond under typical Suzuki-Miyaura conditions.[9] This inherent difference in reactivity allows for highly chemoselective coupling at the aromatic C5 position, leaving the chloromethyl group intact for subsequent downstream transformations, thus serving as a valuable synthetic handle.
This guide will focus on leveraging this chemoselectivity to predictably synthesize a range of 5-aryl-4-(chloromethyl)thiophene derivatives.
Reaction Mechanism and Chemoselectivity
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[8][10]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
For Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate, the crucial first step is the selective oxidative addition of the Pd(0) catalyst to the C5-Cl bond. Aryl chlorides are known to be less reactive than their bromide and iodide counterparts, necessitating the use of highly active catalyst systems.[8][11] Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been developed to overcome this challenge and facilitate the coupling of even unactivated aryl chlorides.[10][12]
The chloromethyl group (a C(sp³)-Cl bond) is generally unreactive towards the Pd(0) catalyst under these conditions, preventing competitive coupling or side reactions. This allows for a clean and predictable outcome, as illustrated below.
Caption: Chemoselective Suzuki-Miyaura coupling at the C5 position.
Boronic Acids: A range of electronically and sterically diverse arylboronic acids (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 4-(trifluoromethyl)phenylboronic acid).
Solvents: Anhydrous 1,4-Dioxane, Toluene, Tetrahydrofuran (THF), and water. All solvents should be degassed prior to use.
Inert Gas: Argon or Nitrogen.
General Protocol for Suzuki-Miyaura Coupling
This protocol is optimized for a 1.0 mmol scale reaction. Reactions should be conducted under an inert atmosphere using standard Schlenk line or glovebox techniques.
Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.
Step-by-Step Procedure:
Vessel Preparation: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).
Atmosphere Inerting: Seal the vessel with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
Reaction Execution: Place the reaction vessel in a preheated oil bath at 80-100 °C and stir vigorously for 4-12 hours.
Reaction Monitoring: Monitor the consumption of the starting material by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure product.
Representative Reaction Parameters
The following table summarizes recommended starting conditions for coupling with various arylboronic acids. Optimization may be required for specific substrates.
Arylboronic Acid (R-B(OH)₂)
Pd Precatalyst (mol%)
Ligand (mol%)
Base (equiv)
Solvent System
Temp (°C)
Time (h)
Expected Yield
Phenyl
Pd(OAc)₂ (2)
XPhos (4)
K₃PO₄ (2)
Dioxane/H₂O (4:1)
100
6
Good to Excellent
4-Methoxyphenyl
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄ (2)
Dioxane/H₂O (4:1)
90
4
Excellent
4-(CF₃)phenyl
Pd₂(dba)₃ (1)
XPhos (4)
K₃PO₄ (2)
Toluene/H₂O (5:1)
100
8
Good
2-Methylphenyl
Pd(OAc)₂ (3)
XPhos (6)
CsF (3)
THF/H₂O (4:1)
100
12
Moderate to Good
Troubleshooting and Key Considerations
Low Conversion/No Reaction:
Cause: Inactive catalyst or insufficient reaction temperature.
Solution: Ensure all reagents and solvents are anhydrous and properly degassed. Use freshly opened, high-purity palladium precatalysts and ligands. Increase the reaction temperature in 10 °C increments. Consider a more active ligand system if necessary.[11][12]
Protodeboronation of Boronic Acid:
Cause: Presence of excess water or oxygen; prolonged reaction times at high temperatures.
Solution: Use rigorously degassed solvents. Ensure a robust inert atmosphere is maintained throughout the reaction. Try to minimize reaction time once the starting material is consumed. Using a slight excess of the boronic acid (1.5 equiv) can help compensate for some loss.
Formation of Side Products:
Cause: While unlikely, reaction at the chloromethyl position could occur under very harsh conditions or with specific catalyst systems not recommended here. Homocoupling of the boronic acid is another possibility.
Solution: Adhere to the recommended temperature and catalyst systems. Lowering the catalyst loading can sometimes reduce the rate of side reactions. Ensure the purity of the starting boronic acid.
Conclusion
The Suzuki-Miyaura cross-coupling of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate offers a reliable and highly chemoselective pathway to synthesize 5-aryl-4-(chloromethyl)thiophene derivatives. By employing modern, highly active palladium catalyst systems featuring bulky, electron-rich phosphine ligands, the less reactive C(sp²)-Cl bond can be effectively functionalized while preserving the synthetically valuable C(sp³)-Cl handle for future elaboration. The protocols and insights provided in this guide are designed to empower researchers to successfully leverage this versatile building block in the development of novel compounds for pharmaceutical and materials science applications.
Zeb, A., et al. (2018). Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. PMC. [Link]
Rehman, S., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. MDPI. [Link]
Kaur, N., & Singh, A. (2025). Synthesis of thiophene and Their Pharmacological Activity. ResearchGate. [Link]
Ahmad, I., et al. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC. [Link]
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
Rana, K., et al. (2025). Synthesis, Characterization of thiophene derivatives and its biological applications. World Journal of Advanced Research and Reviews. [Link]
DeBoer, G. (2021). Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl)-thiophene and 2-(4-methylphenyl)-thiophene Monomer and Dimer. YouTube. [Link]
Itami, K., et al. (2009). Synthesis of thiophene derivatives via palladium-catalyzed coupling reactions. Kobe University Repository. [Link]
ResearchGate. (n.d.). Br vs. OTf chemoselectivity is ligand‐controlled in a Suzuki coupling... ResearchGate. [Link]
Hu, X., et al. (2010). An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides. Organic Letters. [Link]
Zeb, A., et al. (2022). Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant Escherichia coli sequence type 405 and computational investigation. Taylor & Francis Online. [Link]
Molander, G. A., & Jean-Gérard, L. (2011). Synthesis and Suzuki–Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl- and Hetaryl Halides. PMC. [Link]
Shang, R., et al. (2018). Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids. MDPI. [Link]
Tundel, R. E., & Anderson, K. W. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important class. SciSpace. [Link]
Al-bayati, M. A., & Jannsen, S. (2015). Synthesis and Reactions of Halo- substituted Alkylthiophenes. A Review. ResearchOnline@JCU. [Link]
Bakherad, M., et al. (2020). A general method of Suzuki–Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles in water. SpringerLink. [Link]
Billingsley, K., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]
How to improve overall yield in Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate synthesis
Technical Support Center: Synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate Welcome to the technical support guide for the synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. This doc...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Welcome to the technical support guide for the synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve overall yield, and troubleshoot common experimental hurdles. As a key intermediate in medicinal chemistry, optimizing its preparation is crucial for efficient drug discovery pipelines.[1][2] This guide provides field-proven insights and detailed protocols based on established chemical principles.
Core Synthesis Pathway: An Overview
The most common and direct route to Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is via the electrophilic aromatic substitution of Methyl 5-chlorothiophene-2-carboxylate. This reaction is a specific type of chloromethylation, often employing formaldehyde and hydrogen chloride under carefully controlled conditions.
Caption: Primary synthetic route via chloromethylation.
This section addresses the most pressing challenges encountered during the synthesis, providing explanations for the underlying chemistry and actionable solutions.
Q1: My reaction yield is consistently low, often below 40%. What are the primary factors I should investigate?
A1: Low yield is the most common issue and typically stems from three interconnected factors: temperature control, reactant stoichiometry, and side reactions. The chloromethylation of activated rings like thiophene is notoriously sensitive.[3]
Suboptimal Temperature Control: This is the single most critical parameter. The reaction is highly exothermic, and failure to maintain a low, stable temperature can lead to a cascade of unwanted side reactions.[4]
Causality: Higher temperatures provide the activation energy for polymerization and the formation of diarylmethane byproducts, directly consuming your starting material and product.[5][6] The desired product is also thermally labile and can decompose at elevated temperatures during the reaction or work-up.[4][7]
Solution: Maintain a strict reaction temperature between -5°C and 10°C , with 0-5°C being optimal.[3][4] Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and add the formaldehyde or paraformaldehyde solution slowly and dropwise to dissipate the heat generated.[3][8]
Incorrect Stoichiometry: The molar ratio of reactants dictates the selectivity of the reaction.
Causality: An excess of the chloromethylating agents (formaldehyde and HCl) will significantly increase the probability of a second chloromethylation event on the thiophene ring, leading to the formation of bis(chloromethyl) byproducts.[5]
Solution: Use a slight molar excess of the starting material, Methyl 5-chlorothiophene-2-carboxylate, relative to formaldehyde. A common starting point is a molar ratio of Thiophene Derivative:Paraformaldehyde:HCl of approximately 1.0 : 1.0 : 1.0-1.3.[3] This favors monosubstitution.
Product Decomposition: The chloromethyl group makes the final product highly reactive and prone to degradation.
Causality: The product is a strong lachrymator and can self-react or polymerize, especially under acidic conditions or when heated.[8][9] This instability can lead to significant loss during work-up and purification.
Solution: Work up the reaction promptly upon completion to neutralize the acidic environment.[5] During purification by vacuum distillation, maintain the lowest possible temperature. Crucially, add a stabilizer like dicyclohexylamine (1-2% by weight) to the crude and purified product immediately after isolation.[3][5][8]
Q2: I'm observing significant formation of tar-like polymers in my reaction flask. What causes this and how can it be prevented?
A2: Tar formation is a classic sign of acid-catalyzed polymerization of the thiophene ring.
Causality: Thiophene and its derivatives are susceptible to polymerization under strongly acidic conditions, which are required for the chloromethylation reaction to proceed.[6] This issue is severely exacerbated by elevated temperatures, which accelerate the polymerization rate.[5] The formation of these insoluble, high-viscosity residues traps starting material and product, making isolation difficult and drastically reducing the yield.
Preventative Measures:
Rigorous Temperature Control: As detailed above, maintaining a temperature below 5°C is the most effective preventative measure.[5]
Use of a Co-Solvent: Introducing an inert, non-polar co-solvent can sometimes mitigate polymerization. However, some patented procedures advocate for the use of a keto-compound, such as methyl isobutyl ketone, which has been shown to improve yield and reduce side products.[6][7]
Prompt Work-up: Do not let the reaction mixture stand in the acidic medium for extended periods after completion. Proceed immediately to quenching and extraction to remove the acid catalyst.[5]
Q3: My main impurity appears to be a di-substituted product. How can I improve the selectivity for mono-chloromethylation?
A3: The formation of 2,5-bis(chloromethyl)thiophene derivatives is a common selectivity challenge.
Causality: The first chloromethyl group added to the thiophene ring is an activating group, making the ring more susceptible to a second electrophilic attack than the starting material. This makes preventing the second addition challenging.
Optimization Strategies:
Control Stoichiometry: This is the most direct control lever. Ensure you are not using an excess of formaldehyde or HCl. A slight excess of the thiophene starting material will statistically favor the mono-substituted product.[6]
Monitor Reaction Progress: Over-extending the reaction time after the starting material has been consumed will inevitably lead to the formation of the di-substituted product.[5] Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Stop the reaction once the optimal conversion to the desired mono-substituted product is achieved, even if some starting material remains.
Q4: The product seems to decompose during vacuum distillation. What are the best practices for purification?
A4: The thermal instability of chloromethylated thiophenes is a major challenge during purification.[4][7] Explosive decomposition has been reported for similar compounds.[8][9]
Causality: The benzylic-like chloride is highly reactive and can undergo elimination or polymerization upon heating.
Best Practices:
High-Vacuum, Low-Temperature Distillation: Use the best vacuum your system can achieve to lower the boiling point as much as possible. Use a fractionating column to achieve good separation.[8]
Immediate Stabilization: Add a stabilizer (1-2% dicyclohexylamine) to the distillation fractions as they are collected.[3][8] This inhibits decomposition.
Avoid Prolonged Storage: It is highly advisable to use the purified product immediately in the next synthetic step. If storage is unavoidable, store it cold (in a refrigerator), stabilized, and in a loosely stoppered bottle to prevent pressure buildup.[3][8]
Optimized Experimental Protocol
This protocol incorporates best practices to maximize yield and minimize byproduct formation. Warning: This reaction should only be performed in a well-ventilated fume hood by trained personnel. The product is a strong lachrymator and irritant.[4][9]
Materials:
Methyl 5-chlorothiophene-2-carboxylate
Paraformaldehyde
Concentrated Hydrochloric Acid (HCl)
Gaseous Hydrogen Chloride (HCl)
Methyl Isobutyl Ketone (MIBK)
Potassium Carbonate solution (20%)
Dicyclohexylamine
Anhydrous Calcium Chloride or Magnesium Sulfate
Procedure:
Setup: In a multi-neck flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, combine 1 mole of Methyl 5-chlorothiophene-2-carboxylate with 2-2.5 volumes of methyl isobutyl ketone.
Cooling & Saturation: Cool the mixture to 0°C in an ice-salt or cryostat bath. While stirring vigorously, slowly bubble 0.75-1.0 mole of dry hydrogen chloride gas into the mixture, ensuring the temperature does not rise above 5°C.[7]
Reagent Addition: In a separate flask, prepare a solution of 1.0 mole of paraformaldehyde in approximately 1.25 moles of 37% aqueous hydrochloric acid. This may require gentle warming to dissolve, after which it must be cooled back to room temperature.
Reaction: Add the formaldehyde/HCl solution to the thiophene mixture dropwise via an addition funnel over 4-6 hours. The addition rate must be carefully controlled to maintain the internal reaction temperature between 0°C and 5°C .[3]
Monitoring: Continue to stir the mixture at 0-5°C and monitor the reaction's progress by TLC or GC until optimal conversion is achieved.
Work-up: Once the reaction is complete, add cold water to the mixture to dissolve any inorganic salts. Separate the organic (MIBK) phase.
Neutralization: Wash the organic phase with a 20% potassium carbonate solution until the washings are neutral, followed by a final wash with water.
Drying & Stabilization: Dry the organic layer over anhydrous calcium chloride.[4][5] Remove the drying agent by filtration and immediately add 1-2% by weight of dicyclohexylamine to the solution.
Purification: Concentrate the solvent under reduced pressure. Purify the crude residue by vacuum distillation, collecting the appropriate fraction while maintaining the lowest possible bath temperature. Add a small amount of stabilizer to the collected fractions.
Minimizing dechlorination impurities in Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate reactions
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. Our objective is to provide in...
Author: BenchChem Technical Support Team. Date: March 2026
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. Our objective is to provide in-depth troubleshooting advice and detailed protocols to help you minimize the formation of impurities and optimize your reaction outcomes.
Introduction
The chloromethylation of Methyl 5-chlorothiophene-2-carboxylate is a critical step in the synthesis of various pharmaceutical intermediates. This reaction, while effective, can be challenging due to the potential for side reactions. This guide directly addresses common issues, with a particular focus on the user-reported concern of dechlorination, and provides practical, field-proven solutions to enhance the purity and yield of your target compound.
This section is structured in a question-and-answer format to directly address specific challenges you may encounter during your experiments.
Primary Concern: Dechlorination Impurities
Q1: I am observing impurities that suggest dechlorination of my starting material, Methyl 5-chlorothiophene-2-carboxylate. Is this a common side reaction, and how can I prevent it?
A1: The loss of the chloro-substituent from the 5-position of the thiophene ring during chloromethylation is not a commonly reported or mechanistically favored side reaction . The carbon-chlorine bond on the aromatic thiophene ring is generally stable under the acidic conditions of this reaction.
Scientific Rationale:
The chloromethylation reaction is an electrophilic aromatic substitution. The thiophene ring in your starting material is deactivated by the presence of the electron-withdrawing methyl carboxylate group at the 2-position. This deactivation makes all positions on the ring less susceptible to electrophilic attack. For dechlorination to occur, it would likely require a protonation event at the carbon bearing the chlorine, followed by the loss of HCl. This is energetically unfavorable on an already electron-deficient ring.
While strong Lewis acids can mediate the dehalogenation of aryl halides, this is typically a dedicated reaction and not a common side reaction in chloromethylation, especially when milder conditions are used.
Troubleshooting Steps if Dechlorination is Suspected:
Confirm the Structure of the Impurity: Before optimizing the reaction to prevent dechlorination, it is crucial to unequivocally identify the structure of the impurity by analytical methods such as GC-MS or NMR. It is possible that the observed impurity is an isomer or a different byproduct.
Evaluate Raw Material Purity: Ensure the purity of your starting material, Methyl 5-chlorothiophene-2-carboxylate. The presence of dechlorinated starting material will carry through the reaction.
Strict Temperature Control: While not a direct cause of dechlorination, elevated temperatures can promote various side reactions. Maintaining a low and consistent temperature is paramount for a clean reaction profile.
Below is a diagram illustrating the main reaction and a hypothetical, though unlikely, pathway for dechlorination.
Caption: Formation of di-substituted byproduct.
Q3: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
A3: The formation of tar or polymeric material is a frequent problem in chloromethylation reactions, especially with reactive substrates like thiophenes.
Causality and Mitigation Strategies:
High Temperature: This is the most common cause. The reaction is exothermic, and localized heating can lead to polymerization.
Solution: Maintain strict temperature control, ideally between -5°C and 5°C, throughout the reaction. Use an efficient cooling bath (e.g., ice-salt or a cryocooler) and add reagents slowly to manage the exotherm.
High Concentration of Reactants: High concentrations can increase the rate of polymerization.
Solution: Consider using a co-solvent to dilute the reaction mixture. Ketone solvents like methyl-isobutyl-ketone have been shown to improve yields and reduce byproduct formation in similar reactions.
Prolonged Exposure to Acidic Conditions: The product itself can be unstable in the highly acidic reaction mixture for extended periods.
Solution: Work up the reaction promptly after it has reached completion. This involves quenching the reaction, separating the organic layer, and neutralizing the acid.
Quantitative Data Summary
The following table provides recommended starting parameters for your experiments. These should be optimized for your specific setup and scale.
Parameter
Recommended Range
Rationale
Temperature
-5°C to 5°C
Minimizes polymerization and di-substitution.
Molar Ratio (Thiophene:Formaldehyde)
1 : 1.0 - 1.2
Controls selectivity towards mono-substitution.
Reaction Time
2 - 6 hours
Monitor by TLC/GC to avoid over-reaction.
Solvent
Dichloromethane or a ketone co-solvent
Improves solubility and helps control the exotherm.
Experimental Protocols
The following is a detailed, step-by-step protocol for the chloromethylation of Methyl 5-chlorothiophene-2-carboxylate, incorporating best practices to minimize impurity formation.
Materials:
Methyl 5-chlorothiophene-2-carboxylate
Paraformaldehyde
Concentrated Hydrochloric Acid (HCl)
Anhydrous Zinc Chloride (optional, as a catalyst)
Dichloromethane (or other suitable solvent)
Saturated Sodium Bicarbonate solution
Brine
Anhydrous Sodium Sulfate
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a gas inlet (for HCl gas, if used), add Methyl 5-chlorothiophene-2-carboxylate and dichloromethane.
Cooling: Cool the mixture to -5°C using an ice-salt bath.
Reagent Addition:
Slowly add paraformaldehyde to the cooled mixture with vigorous stirring.
Begin to bubble dry HCl gas through the mixture at a slow, steady rate, ensuring the temperature does not rise above 5°C. Alternatively, a pre-mixed solution of paraformaldehyde in concentrated HCl can be added dropwise, with careful temperature monitoring.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC every hour.
Work-up:
Once the reaction is complete, pour the mixture into ice-cold water.
Separate the organic layer.
Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.
Dry the organic layer over anhydrous sodium sulfate.
Purification:
Filter off the drying agent.
Remove the solvent under reduced pressure.
The crude product can be purified by column chromatography on silica gel or by vacuum distillation. Note that the product may be thermally labile, so distillation should be performed at the lowest possible temperature.
[1]
Caption: Experimental workflow for chloromethylation.
References
W. D. Pfeiffer. "The chloromethylation of an aromatic or heteroaromatic ring is of great importance. The chloromethyl group can be." Science of Synthesis, 2007.
A Comparative Guide to HPLC Method Validation for Purity Assessment of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity in Pharmaceutical Intermediates
Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a key intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). As a building block, its purity is not merely a quality metric; it is a critical determinant of the safety and efficacy of the final drug product. Impurities, whether they are starting materials, by-products, or degradation products, can have significant consequences, potentially altering the pharmacological or toxicological profile of the API.[1] Therefore, a robust, reliable, and validated analytical method for purity assessment is mandated by regulatory bodies worldwide, including the FDA and EMA.[2][3]
This guide provides an in-depth, scientifically grounded framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. We will explore the causality behind experimental choices, present illustrative data, and compare the validated HPLC method with alternative and orthogonal technologies. The principles outlined are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines, which provide a harmonized framework for analytical procedure validation.[4][5]
The Analytical Challenge: Thiophene Chemistry and Potential Impurities
Thiophene-containing compounds, while versatile, present unique analytical challenges. The thiophene ring is susceptible to oxidation at the sulfur atom and can participate in various side reactions during synthesis, leading to a range of potential process-related impurities.[6][7] Furthermore, the presence of reactive chloromethyl and chloro substituents on the target molecule increases the likelihood of degradation under certain conditions (e.g., hydrolysis, photolysis).[6]
A stability-indicating analytical method must be able to separate the main compound from these potential impurities and any degradants that may form during storage or under stress conditions. This necessitates a method with high specificity and resolving power.
The Developed Stability-Indicating HPLC Method
Based on common practices for analyzing substituted thiophene derivatives, a reverse-phase HPLC (RP-HPLC) method was developed.[8][9] The choice of a C18 stationary phase provides excellent hydrophobicity for retaining the analyte, while a gradient elution with an acidified mobile phase ensures sharp peak shapes and efficient separation from potential impurities.
Table 1: Optimized HPLC Method Parameters
Parameter
Recommended Condition
Rationale
Column
C18, 4.6 x 150 mm, 3.5 µm
Provides a good balance of efficiency, resolution, and backpressure for standard HPLC systems.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidification sharpens peaks for acidic analytes and suppresses silanol interactions on the stationary phase.
Mobile Phase B
Acetonitrile
A common, effective organic modifier for reverse-phase chromatography.
A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned.
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temp.
30°C
Controlled temperature ensures reproducible retention times.
Detection
UV at 265 nm
Wavelength selected based on the UV absorbance maximum of the analyte for optimal sensitivity.
Injection Vol.
10 µL
A standard volume to balance sensitivity and peak shape.
Diluent
Acetonitrile:Water (50:50)
Ensures the analyte is fully dissolved and compatible with the initial mobile phase conditions to prevent peak distortion.
A Comprehensive Validation Strategy: Beyond the Checklist
Method validation demonstrates through objective evidence that an analytical procedure is suitable for its intended purpose.[4][10] This section details the experimental protocols and acceptance criteria for each validation parameter as per ICH Q2(R1) guidelines.[11]
Caption: A workflow diagram illustrating the lifecycle of an analytical method from development to routine use.
Specificity and Forced Degradation
Causality: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] A forced degradation (stress testing) study is the most effective way to demonstrate this. By intentionally degrading the sample, we generate the very impurities the method needs to resolve, thus proving its stability-indicating nature.[12]
Experimental Protocol:
Prepare five separate solutions of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate at 1 mg/mL.
Acid Hydrolysis: Add 1 mL of 1 M HCl and heat at 80°C for 8 hours.[12]
Base Hydrolysis: Add 1 mL of 1 M NaOH and heat at 80°C for 4 hours.[12]
Oxidative Degradation: Add 1 mL of 6% H₂O₂ and store at room temperature for 24 hours.[12]
Thermal Degradation: Expose the solid powder to 105°C in an oven for 72 hours.
Photolytic Degradation: Expose the solution to 1.2 million lux hours of visible light and 200 watt-hours/m² of UV light in a photostability chamber.
Analyze all stressed samples, along with an unstressed control, using the developed HPLC method with a Photo Diode Array (PDA) detector.
Data & Acceptance Criteria:
The method is considered specific if the main analyte peak is resolved from all degradation product peaks with a resolution (Rs) of > 2.0.
The peak purity analysis (from the PDA detector) for the main analyte peak in the presence of its degradants must pass, indicating no co-eluting peaks.
Significant degradation (typically 5-20%) should be observed to ensure the stress conditions were adequate, but the main peak should remain identifiable.[12]
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.
Experimental Protocol:
Prepare a stock solution of the reference standard at 1000 µg/mL.
Perform serial dilutions to prepare at least five concentration levels covering the expected working range. For a purity assay, this is typically 80% to 120% of the target concentration (e.g., 80, 90, 100, 110, 120 µg/mL).
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Data & Acceptance Criteria:
Table 2: Linearity Data
Concentration (µg/mL)
Mean Peak Area (n=3)
80
801500
90
902100
100
1001500
110
1103000
120
1202500
Correlation Coefficient (R²): ≥ 0.999
Y-intercept: Should be insignificant compared to the response at 100% concentration.
Visual Inspection: The data points should not show significant deviation from the fitted line.
Accuracy
Causality: Accuracy measures the closeness of the test results to the true value. It is typically determined by the recovery of a known amount of analyte spiked into a sample matrix.
Experimental Protocol:
Prepare a sample solution (e.g., a production batch of the intermediate).
Spike the sample solution with the reference standard at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
Prepare each level in triplicate.
Analyze the spiked samples and calculate the percentage recovery.
Data & Acceptance Criteria:
Table 3: Accuracy (Recovery) Data
Spike Level
Theoretical Conc. (µg/mL)
Measured Conc. (µg/mL)
% Recovery
80%
80.0
79.2
99.0%
100%
100.0
100.5
100.5%
120%
120.0
118.9
99.1%
Mean Recovery: Typically between 98.0% and 102.0% at each level.[13]
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: repeatability (short-term) and intermediate precision (long-term, within-laboratory variations).[13]
Experimental Protocol:
Repeatability (Intra-assay precision):
Prepare six individual samples from the same homogenous batch at 100% of the target concentration.
Analyze them on the same day, with the same analyst and instrument.
Intermediate Precision:
Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
Calculate the Relative Standard Deviation (RSD) for each set and for the combined data.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte that can be detected but not necessarily quantitated. LOQ is the lowest amount that can be quantitated with suitable precision and accuracy. These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise):
Determine the concentration at which the analyte's signal-to-noise (S/N) ratio is approximately 3:1 (for LOD) and 10:1 (for LOQ).
This can be done by injecting a series of dilute solutions and visually inspecting the chromatograms or using the instrument's software to calculate the S/N ratio.
Confirm the LOQ by injecting six samples at the determined concentration and checking for acceptable precision (%RSD ≤ 10%).
Data & Acceptance Criteria:
LOD: S/N ratio of ~3:1.
LOQ: S/N ratio of ~10:1 and %RSD for precision at this level should be ≤ 10%.
Robustness
Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[4]
Experimental Protocol:
Vary key method parameters one at a time, such as:
Flow Rate (± 0.1 mL/min)
Column Temperature (± 2°C)
Mobile Phase pH (± 0.1 units)
Analyze a system suitability solution under each condition.
Evaluate the impact on system suitability parameters (e.g., retention time, resolution, tailing factor).
Data & Acceptance Criteria:
System suitability criteria (see below) must be met under all varied conditions.
The results should not be significantly impacted by the small changes.
System Suitability
Causality: System suitability testing is an integral part of the analytical procedure. It verifies that the chromatographic system is adequate for the intended analysis on a day-to-day basis.
Experimental Protocol:
Prepare a system suitability solution containing the analyte and a known, closely eluting impurity.
Inject this solution five times before starting any sample analysis.
Data & Acceptance Criteria:
Table 5: System Suitability Criteria
Parameter
Acceptance Criteria
Rationale
Tailing Factor (T)
≤ 2.0
Ensures peak symmetry.
Theoretical Plates (N)
> 2000
Measures column efficiency.
% RSD of Peak Area (n=5)
≤ 2.0%
Demonstrates injection precision.
Resolution (Rs)
> 2.0 (between analyte and key impurity)
Ensures separation of critical peaks.
Comparative Analysis: HPLC vs. Alternative Technologies
While a validated HPLC method is the workhorse for routine QC, it is essential to understand its position relative to other analytical technologies.
Caption: Relationship between HPLC and alternative/orthogonal techniques for purity assessment.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC operates on the same principles as HPLC but utilizes smaller column particles (<2 µm) and much higher pressures (up to 15,000 psi).[14][15]
Higher sensitivity due to sharper, narrower peaks.[16]
Solvent Usage
Higher
Lower, leading to cost savings and reduced environmental impact.[17]
Cost
Lower initial instrument cost, widely available.
Higher instrument and consumable costs.
Method Transfer
Robust and well-established.
May require re-development and re-validation from an HPLC method.
Verdict: For routine quality control where a method is already established, HPLC is robust and cost-effective. UPLC is a superior alternative for high-throughput environments or when higher resolution is needed to separate complex impurity profiles.[17]
Orthogonal Technique: Mass Spectrometry (MS)
HPLC with UV detection can quantify impurities but cannot identify them. Mass spectrometry, especially when coupled with LC (LC-MS), is the definitive technique for impurity identification.[18][19]
Role: MS provides mass-to-charge ratio data, which allows for the determination of the molecular weight of an unknown impurity. High-resolution MS (HRMS) can provide the elemental composition.[20] Tandem MS (MS/MS) fragments the impurity to elucidate its chemical structure.[20]
Synergy with HPLC: An LC-MS method would be used during development to identify the degradation products observed in the forced degradation study. Once identified, the validated HPLC-UV method can be used for routine monitoring of these known impurities.
Orthogonal Technique: Quantitative NMR (qNMR)
qNMR is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound.[21][22]
Role: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to the signal.[21] By adding a certified internal standard of known purity and concentration to the sample, the absolute purity of the analyte can be calculated directly.[23][24]
Synergy with HPLC: qNMR is invaluable for certifying the reference standard used to calibrate the HPLC method. While HPLC measures purity relative to a standard (e.g., area percent), qNMR provides an absolute purity value, which is crucial for establishing the entire traceability chain of the analysis.
Conclusion
The validation of an HPLC method for purity assessment is a systematic and scientifically rigorous process that is essential for ensuring the quality of pharmaceutical intermediates like Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate. The described method, validated according to ICH Q2(R1) principles, demonstrates specificity, linearity, accuracy, precision, and robustness, making it suitable for its intended purpose in a regulated quality control environment.
While HPLC remains the gold standard for routine purity testing, a comprehensive analytical strategy should recognize its place among more advanced technologies. UPLC offers significant gains in speed and resolution, while orthogonal techniques like Mass Spectrometry and qNMR are indispensable for impurity identification and the certification of reference standards, respectively. By leveraging the strengths of each technique, researchers and drug development professionals can build a complete and unassailable profile of their intermediates, ensuring the quality and safety of the final pharmaceutical product.
References
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
Bradley C. ICH and FDA Guidelines for Analytical Method Validation. Lab Manager; 2025. [Link]
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA; 2024. [Link]
Sterling Pharma Solutions. High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions; 2025. [Link]
U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. FDA. [Link]
Alispharm. UPLC vs HPLC: what is the difference?. Alispharm; 2023. [Link]
WebofPharma. HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. WebofPharma; 2026. [Link]
Course Hero. ICH Q2(R1) Analytical Procedures Guide. Course Hero. [Link]
BioPharmaSpec. Essential FDA Guidelines for Bioanalytical Method Validation. BioPharmaSpec; 2025. [Link]
Pharmaguideline. Differences between HPLC and UPLC. Pharmaguideline; 2018. [Link]
Jafari S, et al. Prospects of UPLC in Pharmaceutical Analysis over HPLC. Research J. Pharm. and Tech. 2022;15(7):3301-3304. [Link]
Van Schepdael A, et al. Capillary electrophoresis-mass spectrometry in impurity profiling of pharmaceutical products. Electrophoresis. 2005;26(7-8):1454-60. [Link]
U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. FDA; 2020. [Link]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
Jones BA, et al. Impurity Profiling Using Convergence Chromatography and Mass Spectrometry. LCGC North America. 2020;38(s11):38-42. [Link]
ResolveMass Laboratories Inc. Impurity Profiling and Characterization for Generic Project. ResolveMass; 2026. [Link]
Giraudeau P. Universal Quantitative NMR Analysis of Complex Natural Samples. Magn Reson Chem. 2014;52(6):259-72. [Link]
AWS. qNMR - Quantitative Analysis by NMR. AWS; 2022. [Link]
European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures. EMA; 2023. [Link]
Industry News. HPLC Vs UPLC - What's The Difference?. Chrom Tech; 2022. [Link]
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA; 2021. [Link]
Emery Pharma. A Guide to Quantitative NMR (qNMR). Emery Pharma; 2024. [Link]
Novasol Biotech. How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech; 2024. [Link]
University of York. Quantitative NMR Spectroscopy. University of York. [Link]
ECA Academy. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy; 2024. [Link]
SIELC Technologies. Separation of Thiophene on Newcrom R1 HPLC column. SIELC; [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF; 2012. [Link]
Wu H, et al. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Chemistry & Biodiversity. 2025. [Link]
European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. EBF. [Link]
Pawar NP, et al. Forced Degradation Studies on Agents of Therapeutic Interest. 2nd International Electronic Conference on Molecules. 2022. [Link]
Scribd. Method Validation Guidelines for Analytics. Scribd. [Link]
Chan G, et al. Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Chromatography A. 1975;121(1):249-255. [Link]
Al-Masoudi NA. The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Medico-Legal Update. 2025;25(1). [Link]
Ghugare PS, Kumar S. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. PharmTech. 2025. [Link]
ResearchGate. (PDF) Synthesis, properties and biological activity of thiophene: A review. ResearchGate; 2016. [Link]
Dong MW. HPLC Method Development and Validation for Pharmaceutical Analysis. Separation Science Today. [Link]
SlideShare. Preparation and Properties of Thiophene. SlideShare. [Link]
ResearchGate. Results of forced degradation studies. ResearchGate. [Link]
Blogs. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. Blogs; 2024. [Link]
ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. [Link]
Advanced Reactivity Profiling: Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate vs. 5-Bromo Thiophene Analogs
In modern drug discovery and materials science, functionalized thiophenes are indispensable building blocks. Selecting the correct halogenated thiophene precursor dictates the efficiency, scalability, and chemoselectivit...
Author: BenchChem Technical Support Team. Date: March 2026
In modern drug discovery and materials science, functionalized thiophenes are indispensable building blocks. Selecting the correct halogenated thiophene precursor dictates the efficiency, scalability, and chemoselectivity of downstream synthetic pathways. This guide provides an in-depth, objective comparison between the bifunctional Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate [1] and standard 5-Bromo thiophene analogs , analyzing their mechanistic reactivity profiles and providing validated experimental protocols.
The fundamental difference between these two classes of molecules lies in their electrophilic sites and the activation energies required to break their respective carbon-halogen bonds.
The Single-Electrophile Paradigm: 5-Bromo Thiophenes
5-Bromo thiophene analogs are the traditional workhorses of cross-coupling chemistry. The C(sp2)–Br bond has a relatively low bond dissociation energy (~81 kcal/mol). Consequently, the rate-determining step in palladium-catalyzed cross-coupling—oxidative addition of Pd(0) into the carbon-halogen bond—proceeds rapidly even with standard, inexpensive phosphine ligands (e.g., PPh3 or dppf) at mild temperatures[2]. They offer highly predictable, single-point reactivity but lack a secondary handle for orthogonal functionalization without pre-installation of additional protecting groups[3].
The Dual-Electrophile Paradigm: Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate
This molecule presents a highly sophisticated reactivity profile due to the presence of two distinct chloride leaving groups:
Aliphatic C(sp3)–Cl (Chloromethyl at C4): This benzylic-like position is highly activated. The transition state during a nucleophilic substitution (SN2) is stabilized by the adjacent aromatic thiophene system. The activation energy for SN2 at this site is significantly lower than the energy required for transition-metal oxidative addition into the aryl chloride.
Aromatic C(sp2)–Cl (Aryl Chloride at C5): The C–Cl bond is exceptionally strong (~96 kcal/mol), making[2]. However, the electron-withdrawing methyl ester at the C2 position lowers the LUMO of the thiophene ring, rendering the C5 position slightly more activated than an unfunctionalized chlorothiophene. To achieve cross-coupling at this site, electron-rich, sterically demanding ligands (such as XPhos or BrettPhos) are strictly required to force the oxidative addition and facilitate subsequent reductive elimination.
This energy differential allows for perfect orthogonal chemoselectivity : researchers can perform SN2 reactions at room temperature on the chloromethyl group, leaving the aryl chloride completely intact for late-stage, high-temperature Palladium-catalyzed functionalization.
Visualizing Reactivity Pathways
Reactivity pathways comparing dual-electrophile vs single-electrophile thiophenes.
Quantitative Performance Comparison
The following table synthesizes the kinetic and thermodynamic parameters that dictate the experimental handling of these two building blocks.
To ensure reproducibility, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly defined.
Protocol A: Chemoselective SN2 Amination (For the Chloromethyl Analog)
Objective: Functionalize the C4-chloromethyl group while preserving the C5-aryl chloride.
Setup: In an oven-dried round-bottom flask, dissolve Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (1.0 equiv, 1.0 mmol) in anhydrous DMF (5.0 mL).
Reagent Addition: Add a secondary amine (e.g., morpholine, 1.2 equiv) followed by anhydrous K2CO3 (2.0 equiv). Causality: K2CO3 is a mild, insoluble base that scavenges the HCl byproduct without hydrolyzing the C2-ester.
Reaction: Stir at 25°C for 2–4 hours.
Self-Validation (TLC/LCMS): Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the starting material spot disappears. LCMS should show the exact mass of the SN2 product, with the characteristic chlorine isotope pattern (
35
Cl/
37
Cl ratio of 3:1) intact, proving the aryl chloride was untouched.
Workup: Quench with H2O, extract with EtOAc (3x), wash the organic layer with brine to remove DMF, dry over Na2SO4, and concentrate.
Execution: Degas with N2 for 10 minutes. Heat to 80°C for 6 hours. Causality: The weaker C-Br bond readily undergoes oxidative addition with the bidentate dppf ligand at moderate temperatures.
For Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate (Post-SN2 Modification):
Execution: Degas with N2 for 15 minutes. Heat to 100°C for 12–16 hours. Causality: The bulky, electron-rich XPhos ligand is mandatory to force the difficult oxidative addition into the C-Cl bond[2]. K3PO4 is used as a stronger base to accelerate the transmetalation step.
Standardized experimental workflow for Pd-catalyzed cross-coupling reactions.
Strategic Application: Decision Logic
Choosing between these two building blocks depends entirely on the structural complexity required for the target molecule. Use the decision tree below to guide your synthetic planning.
Decision logic for selecting the optimal thiophene building block.
Title: Efficient Cross-Coupling Reactions of Aryl Chlorides and Bromides with Phenyl- or Vinyltrimethoxysilane Mediated by a Palladium/Imidazolium Chloride System
Source: Organic Letters - ACS Publications
URL: [Link]
Title: Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes
Source: Beilstein Journal of Organic Chemistry
URL: [Link]
A Researcher's Guide to the Spectroscopic Differentiation of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate and its Positional Isomers
For scientists engaged in pharmaceutical research and drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of success. Thiophene derivatives, in particular, are privileged...
Author: BenchChem Technical Support Team. Date: March 2026
For scientists engaged in pharmaceutical research and drug development, the unambiguous structural elucidation of synthetic intermediates is a cornerstone of success. Thiophene derivatives, in particular, are privileged scaffolds in medicinal chemistry, valued for their diverse biological activities.[1] However, the synthesis of polysubstituted thiophenes can often yield a mixture of positional isomers, each with potentially distinct physicochemical and pharmacological properties. Differentiating these isomers is a critical analytical challenge.
This guide provides a comprehensive spectroscopic comparison of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate and its principal positional isomers. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a predictive framework for their identification. The principles discussed are grounded in established spectroscopic theory and data from related substituted thiophene systems.
The Molecules of Interest: Defining the Isomeric Landscape
The target molecule, Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate, features three substituents on the thiophene ring. Positional isomerism in this context refers to the different possible arrangements of these substituents around the ring. For the purpose of this guide, we will focus on the most probable isomers that could arise from common synthetic routes, maintaining the 2-carboxylate substitution pattern.
Caption: Key positional isomers of Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate.
Part 1: Comparative ¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers, as the chemical shift of each nucleus is exquisitely sensitive to its local electronic environment.[2]
¹H NMR: A Proton's Perspective
The single proton on the thiophene ring is the most diagnostic signal in the ¹H NMR spectrum. Its chemical shift and coupling patterns will vary significantly between the isomers.
Target Molecule (5-chloro-4-chloromethyl): The lone proton is at the C3 position. It is flanked by the electron-withdrawing carboxylate group (at C2) and the chloromethyl group (at C4). We would predict its signal to be a singlet and located in the aromatic region, likely around 7.0-7.5 ppm.
Isomer A (4-chloro-5-chloromethyl): The proton is also at the C3 position. However, it is now adjacent to a chloro group at C4. The combined electron-withdrawing effects of the adjacent chloro and carboxylate groups would likely shift this proton further downfield compared to the target molecule. It will also appear as a singlet.
Isomer B (3-chloro-4-chloromethyl): The proton is at the C5 position. It is adjacent to the sulfur atom and the chloromethyl group at C4. This proton would likely be influenced by the neighboring sulfur and the substituent at C4, and its chemical shift would differ from the other two isomers. It is expected to appear as a singlet.
The chemical shifts of the chloromethyl (-CH₂Cl) and methyl ester (-OCH₃) protons will also show subtle but potentially useful differences based on their proximity to the other substituents. The chloromethyl protons typically appear between 4.5-5.0 ppm.
¹³C NMR: Mapping the Carbon Skeleton
The ¹³C NMR spectrum provides a direct look at the carbon framework, with each unique carbon atom giving a distinct signal. The chemical shifts are heavily influenced by the nature and position of the substituents.[3][4]
Thiophene Ring Carbons: The positions of the carbons bearing the chloro, chloromethyl, and carboxylate groups will be clearly distinguishable. The carbon attached to the chlorine atom (C-Cl) will be significantly shifted due to the halogen's electronegativity.
Carbonyl Carbon (C=O): The ester carbonyl carbon typically resonates around 160-170 ppm. Its precise chemical shift will be subtly influenced by the electronic effects of the other ring substituents.
Chloromethyl Carbon (-CH₂Cl): This carbon signal is expected in the 40-50 ppm range.
Methyl Ester Carbon (-OCH₃): This signal will appear around 50-55 ppm.
The overall pattern of the five signals for the thiophene ring carbons will be a unique fingerprint for each isomer.
Predicted NMR Data Summary
Compound
Thiophene-H (ppm)
-CH₂Cl (ppm)
-OCH₃ (ppm)
Key ¹³C Signals (Predicted)
Target Molecule
~7.3 (s, 1H)
~4.8 (s, 2H)
~3.9 (s, 3H)
C2, C3, C4, C5 will have a unique pattern. C5-Cl will be distinct.
Isomer A
~7.5 (s, 1H)
~4.9 (s, 2H)
~3.9 (s, 3H)
C4-Cl will be distinct. Different overall aromatic carbon pattern.
Isomer B
~7.8 (s, 1H)
~4.7 (s, 2H)
~3.9 (s, 3H)
C3-Cl will be distinct. Different overall aromatic carbon pattern.
Note: These are estimated values. Actual chemical shifts depend on the solvent and other experimental conditions.
Part 2: Infrared (IR) Spectroscopy Analysis
IR spectroscopy is excellent for confirming the presence of key functional groups. While it may not be as definitive as NMR for distinguishing these specific positional isomers, subtle shifts in vibrational frequencies can provide corroborating evidence.[5]
Characteristic Absorption Bands:
C=O Stretch (Ester): A strong, sharp absorption band is expected between 1710-1730 cm⁻¹ . The electronic nature of the thiophene ring, as modulated by the other substituents, can slightly alter the frequency of this vibration.
C-O Stretch (Ester): Look for a strong band in the 1200-1300 cm⁻¹ region.
Aromatic C=C Stretching: Bands of variable intensity will appear in the 1400-1600 cm⁻¹ region, characteristic of the thiophene ring.[6]
C-H Stretching (Aromatic): A weak band is expected above 3000 cm⁻¹ (typically around 3100 cm⁻¹) corresponding to the lone C-H on the thiophene ring.[5]
C-H Stretching (Aliphatic): Bands corresponding to the -CH₂Cl and -OCH₃ groups will be present in the 2850-3000 cm⁻¹ region.
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹ , is expected for the C-Cl bonds. The exact position can be complex and influenced by the overall molecular structure.
The overall "fingerprint" region (below 1500 cm⁻¹) will be unique for each isomer, though interpretation can be complex.
Part 3: Mass Spectrometry (MS) Fragmentation
Mass spectrometry provides the molecular weight and crucial information about the molecule's structure through its fragmentation pattern.[7]
Key Features to Expect:
Molecular Ion (M⁺): The most critical feature will be the isotopic pattern of the molecular ion. Due to the presence of two chlorine atoms, each having two common isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic cluster of peaks will be observed.[8]
M⁺ peak: Contains two ³⁵Cl atoms.
M+2 peak: Contains one ³⁵Cl and one ³⁷Cl atom.
M+4 peak: Contains two ³⁷Cl atoms.
The relative intensities of these peaks will be approximately 9:6:1, providing definitive evidence for the presence of two chlorine atoms in the molecule.[8]
Fragmentation Pathways: While the molecular ion region confirms the elemental composition, the fragmentation pattern helps in structural elucidation. Common fragmentation pathways for this class of compounds include:[9][10]
Loss of ·OCH₃ (M-31) from the ester.
Loss of ·COOCH₃ (M-59) from the ester.
Loss of a chlorine radical (·Cl) (M-35).
Loss of the chloromethyl group (·CH₂Cl) (M-49).
Alpha-cleavage next to the thiophene ring.
While the major fragments may be similar across the isomers, their relative abundances could differ, providing another layer of evidence for differentiation. For example, the stability of the resulting cation after fragmentation can be influenced by the positions of the remaining substituents.
Experimental Protocols
To obtain high-quality, reproducible data for comparison, the following standardized protocols are recommended.
Workflow for Spectroscopic Analysis
Caption: General workflow for the spectroscopic analysis and identification of isomers.
Detailed Protocol: NMR Data Acquisition
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Use a spectrometer with a field strength of at least 400 MHz. Tune and shim the spectrometer to ensure a homogeneous magnetic field, and lock the field frequency using the deuterium signal from the solvent.[2]
¹H NMR Acquisition:
Pulse Sequence: Use a standard single-pulse sequence.
Spectral Width: Set to approximately 12-15 ppm, centered around 6 ppm.
Number of Scans: Acquire 16 to 32 scans for a good signal-to-noise ratio.
Relaxation Delay: A delay of 1-2 seconds is typically sufficient.[2]
¹³C NMR Acquisition:
Pulse Sequence: Employ a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with single lines for each carbon.
Spectral Width: Set to approximately 220-240 ppm.
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.[2]
Relaxation Delay: Use a relaxation delay of 2-5 seconds.[2]
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.
Conclusion
Distinguishing between positional isomers of highly substituted thiophenes like Methyl 5-chloro-4-(chloromethyl)thiophene-2-carboxylate is a task that demands a multi-faceted spectroscopic approach. While IR and MS provide essential confirmation of functional groups and elemental composition, NMR spectroscopy stands out as the definitive technique for unambiguous identification . The chemical shift and multiplicity of the lone thiophene ring proton, in conjunction with the unique pattern of carbon signals in the ¹³C NMR spectrum, serve as a robust fingerprint for each isomer. By carefully applying the principles and protocols outlined in this guide, researchers can confidently elucidate the correct structure of their synthesized compounds, ensuring the integrity and progression of their research and development efforts.
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